Compound Description: This compound belongs to the 1,4-dihydropyridine class. While its specific biological activities are not detailed in the provided abstract, its crystal structure has been elucidated.
Relevance: This compound shares the core 1,4-dihydropyridine ring system with dimethyl 4-(3-chlorophenyl)-1-(4-fluorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Both compounds also feature similar aromatic substituents at the 4-position, with a cyano group in this compound and a chloro group in the target compound. The presence of different ester groups (diethyl vs. dimethyl) represents a minor structural variation.
Compound Description: This compound represents a permanently charged chiral 1,4-dihydropyridine derivative designed as a molecular probe for L-type calcium channels. Studies demonstrated its ability to block these channels in cardiac and neuronal cells, with the S-enantiomer exhibiting higher potency than the R-enantiomer.
Compound Description: Manidipine is a dihydropyridine derivative that acts as a calcium channel blocker. Studies demonstrated significant differences in the antihypertensive activity between its enantiomers. The (S)-(+)-enantiomer exhibited greater potency compared to the (R)-(-)-isomer, highlighting the importance of stereochemistry in its pharmacological activity.
Relevance: This compound exhibits significant structural similarities to dimethyl 4-(3-chlorophenyl)-1-(4-fluorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Both possess the same dihydropyridine core, 2,6-dimethyl groups, and a meta-substituted aromatic ring at the 4-position. The key difference lies in the substituent at position 1 of the dihydropyridine ring, with manidipine featuring a 2-(4-diphenylmethyl-1-piperazinyl)ethyl group.
Compound Description: This compound is a dihydropyridine derivative with potent calcium channel blocking activity. Research indicates that the (4S)-(+)-enantiomer is the active form responsible for its antihypertensive effects. [, ]
Relevance: This compound and dimethyl 4-(3-chlorophenyl)-1-(4-fluorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate share the 1,4-dihydropyridine scaffold, the 2,6-dimethyl substitutions, and the 3-nitrophenyl group at the 4-position. [, ] The difference lies in the substituent at position 1, where this compound features a 2-[4-(4-benzhydryl-1-piperazinyl)phenyl]ethyl group instead of a 4-fluorobenzyl group.
Compound Description: This compound is a nifedipine analog recognized for its calcium channel blocking activity. The research focuses on its unexpected degradation products during saponification experiments.
Relevance: This compound shares the 1,4-dihydropyridine core with dimethyl 4-(3-chlorophenyl)-1-(4-fluorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Both have aromatic nitrophenyl substituents at the 4-position, albeit with different substitution patterns. Furthermore, both compounds feature ester groups at the 3 and 5 positions, although this compound has bis(2-cyanoethyl) esters instead of dimethyl esters.
Compound Description: NKY-722 is a water-soluble dihydropyridine derivative with potent, long-lasting antihypertensive effects primarily attributed to its vasodilatory action. [, , ] It effectively relaxes various arteries, including basilar, coronary, mesenteric, and intrarenal arteries.
Relevance: This compound shares a close structural resemblance with dimethyl 4-(3-chlorophenyl)-1-(4-fluorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Both compounds are based on the 1,4-dihydropyridine scaffold and have a 3-nitrophenyl group at the 4-position and a methyl ester at position 5. [, , ] The primary difference lies in the substituent at position 3 of the dihydropyridine ring, where NKY-722 features a (±)-3-(4-allyl-1-piperazinyl)-2,2-dimethylpropyl ester group.
Compound Description: DCDDP is a dihydropyridine calcium antagonist investigated for its effects on chronic pulmonary hypertension. It exhibits a protective effect on lung function by inhibiting the production of free radicals and increasing nitric oxide levels. Studies also suggest that DCDDP reduces serotonin levels and receptors in pulmonary tissue, potentially contributing to its therapeutic benefits.
Relevance: DCDDP shares the core 1,4-dihydropyridine structure, the 2,6-dimethyl substitutions, and the dimethyl ester groups at positions 3 and 5 with dimethyl 4-(3-chlorophenyl)-1-(4-fluorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate. [, ] They differ in the substituent at position 1, which is a hydrogen in DCDDP, and in the aromatic substitution pattern at the 4-position, with DCDDP having a 2-chlorophenyl group compared to the 3-chlorophenyl group in the target compound.
Compound Description: MN9202 is a dihydropyridine derivative found to have protective effects against shock induced by intestinal ischemia-reperfusion injury in rabbits. It improves survival time and rate by partially mitigating the increase in blood creatine kinase and lactate dehydrogenase levels, enhancing blood pressure recovery, and improving left ventricular systolic pressure.
Compound Description: Amlodipine Besylate is a widely used calcium channel blocker with pronounced antihypertensive and antianginal properties. Research on amlodipine often focuses on its synthesis and solubility in various solvent systems.
Relevance: Amlodipine Besylate and dimethyl 4-(3-chlorophenyl)-1-(4-fluorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate both belong to the 1,4-dihydropyridine class of calcium channel blockers. They share the core dihydropyridine ring system, 2,6-dimethyl substitutions, and an ortho-chlorophenyl group at the 4-position.
Compound Description: This compound is a 1,4-dihydropyridine derivative with specific structural features elucidated through crystallographic studies. The research highlights the distinct orientations of the carbonyl groups, the perpendicular arrangement of the phenyl ring to the dihydropyridine ring, and other structural characteristics.
Compound Description: KW-3049 is a new calcium antagonist that exhibits marked antihypertensive action. Studies in spontaneously hypertensive rats demonstrated its ability to suppress blood pressure rise and reduce heart weight, suggesting potential clinical usefulness as an antihypertensive drug.
Compound Description: TC-81 is a new calcium antagonist exhibiting potent, long-lasting, and slow-onset antihypertensive activity, particularly upon oral administration. [, ] Studies in rats demonstrate its efficacy in various hypertensive models, suggesting its potential for long-term antihypertensive therapy.
Relevance: TC-81 and dimethyl 4-(3-chlorophenyl)-1-(4-fluorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate share the 1,4-dihydropyridine core, 2,6-dimethyl substitutions, and a methyl ester at position 5. [, ] They differ in their substituents at positions 1 and 4. TC-81 has a (+-)-3-(benzylmethylamino)-2,2-dimethylpropyl group at position 1 and a 2-fluoro-5-nitrophenyl group at position 4.
Compound Description: FRC-8653 is a novel dihydropyridine derivative that acts as a calcium channel antagonist. It effectively inhibits calcium influx and exhibits vasorelaxing effects with a slow onset and long duration.
Compound Description: FRC-8411 is a new dihydropyridine derivative with potent and long-lasting antihypertensive effects, primarily due to its calcium channel blocking activity. [, ] It exhibits a gradual onset of action and a longer duration compared to other dihydropyridine derivatives like nifedipine and nicardipine.
Compound Description: CV-159 is a calcium antagonist belonging to the dihydropyridine class, known for its effects on cardiohemodynamics and the energy metabolism of ischemic myocardium.
Relevance: CV-159 and dimethyl 4-(3-chlorophenyl)-1-(4-fluorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate belong to the 1,4-dihydropyridine family and share structural features such as the dihydropyridine ring, the 2,6-dimethyl substitutions, and a meta-nitrophenyl group at the 4-position. They differ in their substituents at positions 3 and 5. CV-159 has a methyl ester at position 3 and a 6-(5-phenyl-3-pyrazolyloxy)hexyl ester group at position 5.
Compound Description: This compound is identified as a process-related impurity during the synthesis of amlodipine.
Relevance: This compound and dimethyl 4-(3-chlorophenyl)-1-(4-fluorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate are strikingly similar, both possessing the 1,4-dihydropyridine core, 2,6-dimethyl groups, and a 3-chlorophenyl group at the 4-position. The only structural difference is the ester groups at the 3 and 5 positions, where this compound has diethyl esters instead of dimethyl esters.
Compound Description: This compound is a 1,4-dihydropyridine derivative synthesized using the Hantzsch reaction. It displays promising antimicrobial activity.
Relevance: This compound shares the core 1,4-dihydropyridine ring structure with dimethyl 4-(3-chlorophenyl)-1-(4-fluorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Both compounds have aromatic substituents at the 4-position, with a 3-chlorophenyl group in the target compound and a 3-fluorophenyl group in this compound. Both also feature ester groups at the 3 and 5 positions, although this compound has an allyl ester at the 3-position and an ethyl ester at the 5-position, while the target compound has dimethyl esters.
Compound Description: This calcium antagonist can be separated into stereoisomers and optical isomers, each exhibiting different levels of antihypertensive activity. The (+)-alpha isomer, specifically (S)-(S)-1, exhibits significantly stronger hypotensive effects compared to the (-)-alpha isomer.
Compound Description: These compounds represent a class of dihydropyridine derivatives explored for their calcium channel antagonist activity. Research highlights the influence of the position of the pyridinyl nitrogen and the size of the alkyl ester substituents on their potency.
Compound Description: This group of compounds represents a novel class of calcium channel antagonists. They exhibit activity comparable to nifedipine, with symmetrical C-3(5) diethoxycarbonyl ester substituents generally showing optimal potency.
Compound Description: This 1,4-dihydropyridine derivative has been synthesized in its enantiomeric forms. Its absolute configuration has been determined using X-ray crystallography, highlighting the importance of stereochemistry in drug design.
3‐Ethyl 5‐Methyl 1,4‐Dihydro‐2‐[(2‐Hydroxyethoxy)Methyl]‐6‐Methyl‐4‐(2,3‐Dichlorophenyl)‐3,5‐Pyridinedicarboxylate (Compound 13) and its derivative (Compound 16)
Compound Description: Compound 13 is a bioisostere of amlodipine with potent calcium channel antagonist activity, exceeding that of nimodipine. Compound 16, derived from Compound 13 by incorporating a 1‐methyl‐3‐pyridylcarbonyloxy chemical delivery system, displays reduced potency compared to its parent compound.
Relevance: Compound 13, with its 1,4-dihydropyridine core, 2,6-dimethyl groups, and a dichlorophenyl group at the 4-position, shows structural similarities to dimethyl 4-(3-chlorophenyl)-1-(4-fluorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The key differences lie in the substituents at positions 1, 3, and 5, where Compound 13 possesses a hydrogen, ethyl, and methyl 2-[(2-hydroxyethoxy)methyl]-6-methyl-4-(2,3-dichlorophenyl)-3,5-pyridinedicarboxylate groups, respectively.
Compound Description: This class of compounds was designed to function as dual-acting angiotensin II inhibitors and calcium channel blockers, combining structural elements from telmisartan (an ARB) and nifedipine (a CCB).
Relevance: While sharing the core 1,4-dihydropyridine structure and the 2,6-dimethyl groups with dimethyl 4-(3-chlorophenyl)-1-(4-fluorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate, this class significantly differs in the 4-position substituent. Instead of a simple aryl group, these compounds incorporate an imidazole moiety linked to a biphenylcarboxylic acid system, responsible for their intended dual activity.
3‐[2‐Nitrooxyethyl(1,3‐Dinitrooxy‐2‐Propyl or 4‐Nitrophenylethyl)] 5‐Isopropyl 1,4‐Dihydro‐2,6‐Dimethyl‐4‐[2‐Trifluoromethylphenyl (2‐Nitrophenyl or 3‐Nitrophenyl)]‐3,5‐Pyridinedicarboxylates
Compound Description: This series of compounds, designed with variations in their C-3 ester substituent and C-4 aryl group, exhibits potent calcium channel antagonist activity, comparable to or even exceeding that of nifedipine. The presence of nitrooxy groups in the C-3 ester substituent suggests their potential to release nitric oxide (NO), a potent vasodilator.
Relevance: These compounds and dimethyl 4-(3-chlorophenyl)-1-(4-fluorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate share the 1,4-dihydropyridine core and the 2,6-dimethyl substitutions. They differ in the substituents at the 1, 3, 4, and 5 positions of the dihydropyridine ring.
Compound Description: This group of compounds explores a range of substituents in the C-3 alkyl ester and C-4 phenyl ring positions, aiming to elucidate their impact on calcium channel antagonist and anticonvulsant activities.
Relevance: This class of compounds and dimethyl 4-(3-chlorophenyl)-1-(4-fluorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate belong to the 1,4-dihydropyridine family. While they share the core dihydropyridine structure and the 2,6-dimethyl groups, they differ in the specific substituents at the 1, 3, 4, and 5 positions, resulting in a wide range of structural variations.
Compound Description: These five nifedipine analogues (NP1-NP5) were synthesized and their solubilities in supercritical carbon dioxide were measured. This research investigates the potential of supercritical fluid extraction for purifying pharmaceutical products containing residual solvents.
Compound Description: This class of compounds focuses on the influence of the nitrophenyl substitution pattern and the nature of the ester group on vasodilating activity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.